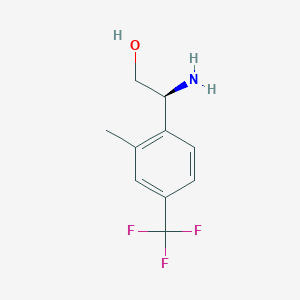![molecular formula C13H18FNO3 B13564383 tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate](/img/structure/B13564383.png)
tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate: is a chemical compound with the molecular formula C12H16FNO3 It is a derivative of carbamic acid and contains a tert-butyl group, a fluoro-substituted phenyl ring, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions to remove the fluorine atom.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate in organic solvents.
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the fluoro-substituted phenyl ring results in a phenyl derivative without the fluorine atom.
- Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of fluorescent tags for imaging studies.
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the hydroxymethyl group play crucial roles in binding to these targets, influencing their activity and function. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate
Comparison:
- tert-Butyl N-(benzyloxy)carbamate: Similar in structure but contains a benzyloxy group instead of a fluoro-substituted phenyl ring. It is used in different synthetic applications and has distinct reactivity.
- tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group, making it more hydrophilic and suitable for different biological applications.
- tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate: Similar phenyl ring substitution but with a hydroxyethyl group, leading to different chemical and biological properties.
The uniqueness of tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate lies in its combination of a fluoro-substituted phenyl ring and a hydroxymethyl group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H18FNO3 |
|---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
tert-butyl N-[[2-fluoro-4-(hydroxymethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-7-10-5-4-9(8-16)6-11(10)14/h4-6,16H,7-8H2,1-3H3,(H,15,17) |
InChI Key |
SYFMUCLHOBHTPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)
![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)
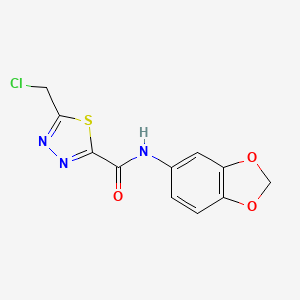
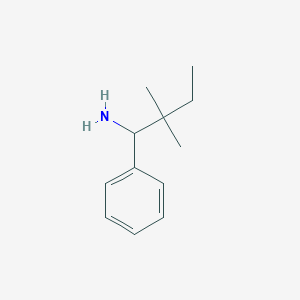
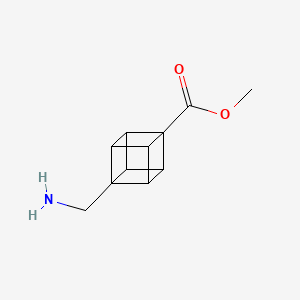
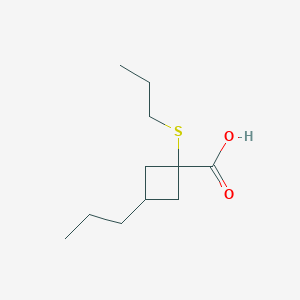
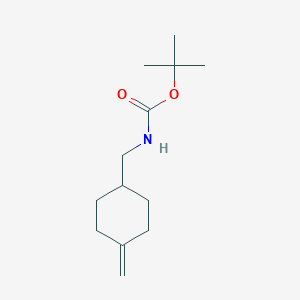
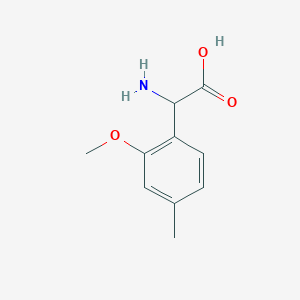
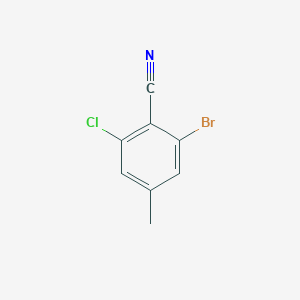
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)


